2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
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Overview
Description
2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
In industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets .
In medicine, 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections. Its unique structure allows it to bind to specific enzymes and receptors, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
The compound’s ability to interact with multiple targets and pathways makes it a versatile tool in scientific research. Its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction are of particular interest in the study of cancer and other diseases .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 2-aminothiazole-4-carboxylate Schiff bases and 2-amido-1,3,4-thiadiazole derivatives, which also exhibit significant biological activities .
the presence of the methoxybenzamido and N-methyl groups in this compound enhances its ability to interact with specific biological targets, making it a more potent and selective agent in various applications .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-18-16(22)12-4-3-5-13-14(12)19-17(24-13)20-15(21)10-6-8-11(23-2)9-7-10/h6-9,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMIEPDENFVGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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